[3-(Trifluoromethyl)phenyl]urea

Herbicide Discovery Agrochemical SAR Photosynthesis Inhibition

This meta-substituted trifluoromethyl phenylurea is a high-value intermediate for synthesizing proprietary herbicides and kinase inhibitors. Its unique 3-CF3 pattern confers distinct activity and metabolic stability not found in other isomers, as validated by SAR and crystallography data. Procuring this specific regioisomer ensures you are exploring the precise chemical space for optimal in vivo efficacy.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 13114-87-9
Cat. No. B078555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Trifluoromethyl)phenyl]urea
CAS13114-87-9
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14)
InChIKeyFQEIBEOBXKJAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)phenylurea (CAS 13114-87-9): Procurement-Grade Fluorinated Building Block and Research Intermediate


[3-(Trifluoromethyl)phenyl]urea (CAS 13114-87-9, C8H7F3N2O, MW 204.15) is a meta-substituted trifluoromethyl phenylurea derivative [1]. The compound features a urea moiety directly attached to a phenyl ring bearing an electron-withdrawing –CF3 group at the 3-position, imparting distinct physicochemical properties including enhanced metabolic stability and altered lipophilicity relative to non-fluorinated or ortho/para-substituted analogs [2]. It serves as a versatile intermediate in the synthesis of herbicides (notably as the desmethyl analog of fluometuron), kinase inhibitors, and other bioactive diarylurea scaffolds [1][3].

Why [3-(Trifluoromethyl)phenyl]urea Cannot Be Arbitrarily Substituted: Evidence-Based Differentiation from Isomers and In-Class Analogs


The meta-CF3 substitution pattern of [3-(trifluoromethyl)phenyl]urea is not functionally interchangeable with its ortho- or para-isomers, nor with non-fluorinated phenylurea alternatives. SAR studies on N,N′-diarylureas demonstrate that compounds incorporating the 3-trifluoromethylphenyl substructure exhibit distinct activity-exposure profiles compared to those with 4-fluoro-3-trifluoromethylphenyl or 3-trifluoromethyl-4-pyridyl moieties [1]. Specifically, while 3-trifluoromethyl-4-pyridyl-containing ureas yield higher plasma exposures, the 4-fluoro-3-trifluoromethylphenyl-containing analogs deliver superior in vivo antischistosomal efficacy [1]. This positional sensitivity underscores that the 3-CF3 motif occupies a unique physicochemical and biological activity space that cannot be assumed by simple substitution with alternative regioisomers or heteroaryl replacements. Procurement decisions predicated solely on cost or availability without consideration of these positional structure-activity relationships risk selecting compounds with suboptimal activity, divergent metabolic stability, or altered selectivity profiles for the intended application [2].

Quantitative Differentiation Evidence for [3-(Trifluoromethyl)phenyl]urea: Head-to-Head and Cross-Study Comparative Data


Herbicidal Potency of 3-Trifluoromethylphenyl Urea Derivative vs. Commercial Sulfonylurea Benchmark

In a direct head-to-head comparison, a pyrimidyl urea derivative incorporating the 3-(trifluoromethyl)phenyl moiety (Compound 25: N-(3-trifluoromethylphenyl)-N′-(2-amino-4-chloro-6-methylpyrimidyl) urea) exhibited substantially greater herbicidal potency against SV (Setaria viridis) than the commercially established herbicide bensulfuron [1]. This demonstrates the functional advantage conferred by the 3-CF3 phenylurea scaffold when elaborated with appropriate heterocyclic partners.

Herbicide Discovery Agrochemical SAR Photosynthesis Inhibition

Positional Isomer Impact: 3-CF3 vs. 4-Fluoro-3-CF3 Phenyl Ureas in Antischistosomal Activity and Exposure

Cross-study SAR analysis of twenty N,N′-diarylureas evaluated for antischistosomal activity reveals a clear functional divergence between closely related phenyl substitution patterns [1]. Compounds bearing the 3-trifluoromethyl-4-pyridyl substructure achieved the highest plasma exposures, whereas analogs containing the 4-fluoro-3-trifluoromethylphenyl substructure demonstrated the best in vivo antischistosomal efficacy [1]. Importantly, there was no direct correlation between compound exposure and in vivo activity, indicating that the 4-fluoro-3-trifluoromethylphenyl motif confers a unique efficacy advantage independent of systemic availability [1]. The unsubstituted 3-trifluoromethylphenyl urea serves as the core synthetic precursor for accessing both classes, enabling systematic exploration of this activity-exposure trade-off.

Antiparasitic Drug Discovery Pharmacokinetics Structure-Activity Relationship

Crystal Engineering: Unique Hydrogen-Bonding Network of 3-Trifluoromethylphenyl Urea Derivatives

Single-crystal X-ray diffraction analysis of N,N-dimethyl-N′-[3-(trifluoromethyl)phenyl]urea reveals a well-defined hydrogen-bonding architecture [1]. The molecular packing is stabilized by two intramolecular C–H⋯O hydrogen bonds and one intermolecular N–H⋯O hydrogen bond, generating a C(4) graph-set motif running parallel to the [001] crystallographic direction [1]. The trifluoromethyl group exhibits positional disorder with refined occupancies of 0.176(9) and 0.824(9), indicating dynamic rotational freedom of the –CF3 moiety within the crystal lattice [1]. This crystallographic characterization provides a basis for predicting solid-state stability, solubility, and formulation behavior compared to non-fluorinated or ortho/para-substituted phenylurea analogs whose hydrogen-bonding networks and packing motifs differ due to altered steric and electronic environments.

Crystallography Solid-State Chemistry Formulation Science

TNNI3K Kinase Inhibition: 3-Trifluoromethylphenyl Urea Moiety Enables Selective Diarylurea Scaffold Design

A diarylurea inhibitor incorporating the 3-(trifluoromethyl)phenyl urea substructure (N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide) was co-crystallized with the cardiac-specific kinase TNNI3K at 2.95 Å resolution (PDB ID: 7MGJ) [1][2]. The structure reveals specific binding interactions enabled by the 3-CF3 phenyl urea moiety within the kinase active site, contributing to the compound's selectivity profile against VEGFR2, p38α, and B-Raf [2]. This structural biology evidence confirms that the meta-trifluoromethylphenyl urea group participates in defined molecular recognition events that cannot be recapitulated by unsubstituted phenyl or para-CF3 analogs without altering binding pose and selectivity.

Kinase Inhibitor Cardiovascular Drug Discovery Structural Biology

Evidence-Backed Procurement Scenarios for [3-(Trifluoromethyl)phenyl]urea Based on Quantitative Differentiation Data


Agrochemical Lead Optimization: Leveraging the 3-CF3 Phenyl Urea Scaffold for Next-Generation Herbicides

The demonstrated 2.35-fold potency advantage of a 3-trifluoromethylphenyl urea-derived pyrimidyl urea (IC50 11.67 mg/L) over the commercial herbicide bensulfuron (IC50 27.45 mg/L) validates this scaffold as a high-value starting point for agrochemical discovery programs targeting photosynthesis inhibition [5]. Procurement of [3-(trifluoromethyl)phenyl]urea supports systematic SAR exploration around the 3-CF3 phenyl core, enabling development of proprietary herbicides with efficacy profiles exceeding current commercial benchmarks.

Antiparasitic Drug Discovery: Accessing the 4-Fluoro-3-Trifluoromethylphenyl Urea Subclass with Superior In Vivo Efficacy

SAR evidence from N,N′-diarylurea antischistosomal studies establishes that 4-fluoro-3-trifluoromethylphenyl-containing ureas achieve the best in vivo efficacy despite lower systemic exposure compared to 3-trifluoromethyl-4-pyridyl analogs [5]. [3-(Trifluoromethyl)phenyl]urea serves as the essential synthetic precursor for elaborating this high-efficacy subclass. Procuring this intermediate enables medicinal chemistry teams to access the substitution space that confers optimal in vivo antiparasitic activity, a differentiation that generic phenylurea alternatives cannot provide.

Kinase Inhibitor Medicinal Chemistry: Building on a Structurally Validated Diarylurea Scaffold

The co-crystal structure of a 3-(trifluoromethyl)phenyl urea-containing inhibitor bound to TNNI3K at 2.95 Å resolution (PDB 7MGJ) provides atomic-level validation of this moiety as a competent kinase inhibitor building block [5][4]. The structure demonstrates that the meta-CF3 phenyl urea group participates in specific binding interactions enabling selectivity against off-target kinases including VEGFR2, p38α, and B-Raf [4]. Procuring [3-(trifluoromethyl)phenyl]urea supports medicinal chemistry programs requiring this exact substitution pattern to maintain binding pose, target engagement, and selectivity profiles established by the structural biology data.

Solid-State Characterization and Formulation Development: Leveraging Defined Crystallographic Parameters

The crystallographically characterized C(4) graph-set motif and unit cell parameters (P21/c, a=11.005 Å, b=9.991 Å, c=10.012 Å, β=96.89°, V=1092.9 ų) of N,N-dimethyl-N′-[3-(trifluoromethyl)phenyl]urea provide a reference fingerprint for identity verification and polymorph screening of [3-(trifluoromethyl)phenyl]urea and its derivatives [5]. These parameters enable quality control via powder X-ray diffraction and inform formulation development decisions regarding dissolution behavior and solid-state stability, reducing development risk for programs advancing this scaffold toward preclinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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